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Cat. No.: B12376173

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ATRN-119, a potent and
selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with a focus on its
application in combination with other anti-cancer agents. The protocols outlined below are
based on preclinical and clinical findings and are intended to guide further research and
development of ATRN-119 as a promising anti-tumor therapy.

Introduction

ATRN-119 is an orally bioavailable inhibitor of ATR kinase, a critical protein in the DNA Damage
Response (DDR) pathway.[1] ATR is activated by DNA replication stress, a common feature of
cancer cells, and plays a key role in stabilizing replication forks and facilitating DNA repair.[1][2]
By inhibiting ATR, ATRN-119 disrupts DNA damage checkpoint activation, hinders DNA repair,
and ultimately induces apoptosis in tumor cells.[1] Preclinical and clinical studies have
demonstrated the potential of ATRN-119 as both a monotherapy and in combination with other
agents, particularly those that also induce DNA damage, such as PARP inhibitors.

Mechanism of Action and Signaling Pathway

ATRN-119 selectively targets and binds to ATR, inhibiting its kinase activity. This action
prevents the downstream phosphorylation of Checkpoint Kinase 1 (CHK1), a key effector in the
ATR signaling cascade. The inhibition of the ATR-CHK1 pathway leads to the collapse of
stalled replication forks, accumulation of DNA double-strand breaks, and cell death.
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Caption: ATRN-119 inhibits the ATR signaling pathway, leading to apoptosis.

Combination Therapy Rationale

The combination of ATRN-119 with other DNA damaging agents, such as PARP inhibitors, is
based on the principle of synthetic lethality. Tumors with deficiencies in certain DNA repair
pathways (e.g., BRCA mutations) are highly dependent on other repair mechanisms, such as
the ATR pathway, for survival. By inhibiting ATR with ATRN-119 in combination with a PARP
inhibitor, which targets another key DNA repair protein, researchers can exploit these tumor-
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specific vulnerabilities to induce robust and selective cancer cell death. Preclinical in vivo
studies have demonstrated significant synergy between ATRN-119 and PARP inhibition.

Preclinical Data
In Vitro Cytotoxicity

ATRN-119 has shown potent cytotoxic effects across a broad range of cancer cell lines. While
specific data for "Antitumor agent-119 (compound 13K)" is available, it is important to
distinguish this from ATRN-119. For "Antitumor agent-119 (compound 13K)," the following
IC50 values have been reported:

Cell Line Cancer Type IC50 (nM)
Butkitt Burkitt's Lymphoma 30
CCRF-CEM T-cell Leukemia 140

HelLa Cervical Cancer 100

HT-29 Colorectal Cancer 40

Data for Antitumor agent-119
(compound 13K)

Preclinical studies have indicated that single-agent ATRN-119 demonstrates increased
cytotoxicity in cancer cell lines with existing DDR gene alterations.

Clinical Data

A first-in-human Phase 1/2a clinical trial (ABOYA-119) is currently evaluating the safety,
tolerability, and preliminary efficacy of oral ATRN-119 in patients with advanced solid tumors.

Phase 1 Dose Escalation

The study has explored various dose levels of ATRN-119 administered orally once daily.
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Dose Level Dose (mg)
1 50

2 100

3 200

4 350

5 550

6 800

7 1100

8 1300

9 1500

Data from the ABOYA-119 trial

A protocol amendment has also introduced twice-daily dosing to be studied independently.

Treatment-Emergent Adverse Events

The most common treatment-emergent adverse events (all grades) observed in the Phase 1
trial are summarized below.
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Adverse Event

Grade 1-2 (%)

Grade 3 (%)

Fatigue 44 0
Diarrhea 33 0
Nausea Not Reported Not Reported
Vomiting Not Reported Not Reported
Blood phosphorus decreased 11 0
Asthenia 11 0
Candida infection 11 0
Arthralgia 11 0
Dysuria 11 0
Dyspnea 11 0
Hypotension 11 0

Data as of September 20,
2023. No Grade 4 events or

significant hematologic toxicity

were reported.

Experimental Protocols
In Vitro Cell Viability Assay (Example Protocol)

This protocol describes a general method for assessing the cytotoxic effects of ATRN-119 in

combination with a PARP inhibitor on cancer cell lines.

Seed cancer cells
in 96-well plates

Treat with serial dilutions of
ATRN-119 +/- PARP inhibitor

TS r 72 [anis Add viability reagent Measure luminescence and
(e.g., CellTiter-Glo) calculate IC50 values
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Caption: Workflow for an in vitro cell viability combination study.

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/product/b12376173?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

. Cell Culture:

Culture cancer cell lines of interest in their recommended growth medium supplemented with
fetal bovine serum and antibiotics.

Maintain cells in a humidified incubator at 37°C with 5% CO2.
. Drug Preparation:

Prepare stock solutions of ATRN-119 and the selected PARP inhibitor in a suitable solvent
(e.g., DMSO).

Perform serial dilutions to create a range of concentrations for single-agent and combination
treatments.

. Cell Seeding:
Harvest cells and seed them into 96-well plates at a predetermined density.
Allow cells to adhere overnight.

. Drug Treatment:

Treat cells with ATRN-119 alone, the PARP inhibitor alone, and the combination of both at
various concentrations.

Include a vehicle control (e.g., DMSO).
. Incubation:

Incubate the treated plates for a period of 72 hours.
. Viability Assessment:

Assess cell viability using a commercially available assay, such as the CellTiter-Glo®
Luminescent Cell Viability Assay, according to the manufacturer's instructions.

. Data Analysis:

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Measure luminescence using a plate reader.
o Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition.

o Use software such as CompuSyn to determine the combination index (Cl) to assess for
synergy (Cl < 1), additivity (CI = 1), or antagonism (Cl > 1).

In Vivo Xenograft Model (Example Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of ATRN-119
in combination with a PARP inhibitor in a mouse xenograft model.

Implant cancer cells Allow tumors to reach Randomize mice into Administer ATRN-119 and/or Monitor tumor volume Euthanize mice at
subcutaneously in mice a palpable size treatment groups PARP inhibitor and body weight predefined endpoint

Click to download full resolution via product page
Caption: Workflow for an in vivo xenograft combination study.
1. Animal Models:
o Utilize immunodeficient mice (e.g., nude or SCID) for the study.

 All animal procedures should be approved by an Institutional Animal Care and Use
Committee (IACUC).

2. Tumor Cell Implantation:

e Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
3. Tumor Growth and Randomization:

e Monitor tumor growth regularly using calipers.

e Once tumors reach a specified volume (e.g., 100-200 mm3), randomize the mice into
treatment groups (e.g., vehicle control, ATRN-119 alone, PARP inhibitor alone, combination).

I

. Drug Administration:
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e Administer ATRN-119 orally according to the desired dose and schedule.

o Administer the PARP inhibitor according to its established protocol (e.g., oral gavage,
intraperitoneal injection).

5. Monitoring and Endpoints:
o Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

e The study endpoint may be a predetermined tumor volume, a specific time point, or signs of
toxicity.

6. Data Analysis:

e Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle
control.

 Statistically analyze the differences in tumor volume between the treatment groups to assess
the efficacy of the combination therapy.

Conclusion

ATRN-119 is a promising ATR inhibitor with a clear mechanism of action and demonstrated
anti-tumor activity, both as a single agent and in combination with other therapies. The provided
data and protocols serve as a valuable resource for researchers and drug development
professionals interested in further exploring the therapeutic potential of ATRN-119. The ongoing
clinical trials will provide more definitive insights into its safety and efficacy in various cancer
types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for ATRN-119 in
Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376173#antitumor-agent-119-in-combination-with-
other-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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